2-Fluoro-4-morpholinobenzoic Acid
Overview
Description
2-Fluoro-4-morpholinobenzoic Acid is a chemical compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-morpholinobenzoic Acid is 1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) . This indicates the presence of a fluorine atom, a morpholine ring, and a benzoic acid group in the molecule.Physical And Chemical Properties Analysis
2-Fluoro-4-morpholinobenzoic Acid is a solid at room temperature . It has a molecular weight of 225.22 .Scientific Research Applications
Synthesis of Novel Compounds : Several studies have focused on synthesizing new compounds using 2-Fluoro-4-morpholinobenzoic Acid or its derivatives. For instance, a study by Sathe et al. (2011) explored the synthesis of fluorinated benzothiazolo imidazole compounds with promising antimicrobial activity. Another study by Mamatha S.V et al. (2019) synthesized a morpholine derivative and evaluated its biological activities, including antimicrobial and anti-TB activities.
Biological and Antimicrobial Activities : Research has also delved into the biological activities of compounds derived from 2-Fluoro-4-morpholinobenzoic Acid. A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and assessed their antimicrobial potency, demonstrating significant activity against various bacterial strains and fungi.
Pharmaceutical Intermediates : Some of these compounds are valuable as intermediates in pharmaceutical synthesis. For example, Pereira et al. (2021) explored the continuous production of an intermediate used in synthesizing Linezolid, an effective drug against Gram-positive pathogens.
Molecular Docking Studies : Molecular docking studies are another area of focus, as seen in the work by Ivachtchenko et al. (2019), where they synthesized a compound and evaluated it as a potential inhibitor of hepatitis B through molecular docking studies.
Stereochemistry Investigations : Research by Iida et al. (2019) on N-C axially chiral compounds with an ortho-fluoro substituent provides insights into stereochemical discrimination, highlighting the nuanced impacts of fluorine atoms on molecular structure.
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHCWSPQLPAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-morpholinobenzoic Acid | |
CAS RN |
946598-40-9 | |
Record name | 2-Fluoro-4-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946598-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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